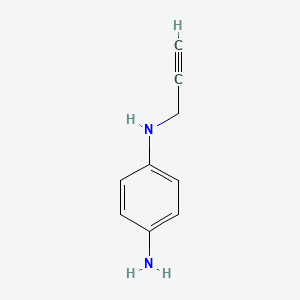

4-N-prop-2-ynylbenzene-1,4-diamine

Description

Significance of Aromatic Diamine Scaffolds in Modern Organic Synthesis

Aromatic diamines, particularly phenylenediamines, are cornerstone molecules in both industrial and academic chemistry. Their bifunctional nature, possessing two amino groups on a benzene (B151609) ring, allows them to act as fundamental monomers in polymerization reactions. The para-substituted isomer, p-phenylenediamine (B122844) (benzene-1,4-diamine), is a critical component in the production of high-strength aramid fibers like Kevlar, where it reacts with terephthaloyl chloride to form a robust and highly ordered polymer structure. wikipedia.org

Beyond structural materials, aromatic diamines are precursors to a wide array of functional materials and complex organic molecules. tandfonline.com They are integral to the synthesis of:

Conductive Polymers: Oxidative polymerization of phenylenediamines yields polyphenylenediamines, which, similar to polyaniline, exhibit redox activity and electrical conductivity. researchgate.netcyberleninka.ru These properties make them suitable for applications in sensors, anti-corrosion coatings, and energy-conversion devices. researchgate.netcyberleninka.ru

Dyes and Pigments: The amino groups activate the aromatic ring towards electrophilic substitution, making these compounds valuable intermediates in the synthesis of azo dyes. wikipedia.org

Pharmaceuticals and Agrochemicals: The diamine scaffold is present in various biologically active compounds and serves as a building block in drug discovery. researchgate.net

Covalent Organic Frameworks (COFs): The defined geometry of p-phenylenediamine allows it to be used as a cross-linking agent in the formation of porous, crystalline COFs for applications in adsorption and separation. wikipedia.org

The utility of these scaffolds is rooted in their rigid structure and the well-established reactivity of the amino groups, which can be selectively modified to build larger, more complex architectures. researchgate.net

Role of Propargyl Moieties in Advanced Chemical Transformations and Functionalization

The propargyl group, a three-carbon unit containing a terminal alkyne (prop-2-yn-1-yl), is a highly versatile functional group in modern organic synthesis. mdpi.com Its presence in a molecule like 4-N-prop-2-ynylbenzene-1,4-diamine introduces a powerful handle for a multitude of chemical transformations. The terminal alkyne is prized for its ability to participate in a diverse range of reactions, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, allowing for the efficient and specific formation of triazole rings. This reaction is widely used to link molecules together in material science, bioconjugation, and drug discovery.

Coupling Reactions: The terminal alkyne can undergo various coupling reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to form new carbon-carbon bonds.

A³ Coupling: The aldehyde-alkyne-amine (A³) coupling is a powerful multicomponent reaction that synthesizes propargylamines from a terminal alkyne, an aldehyde, and a secondary amine. mdpi.com

Cycloadditions and Cycloisomerizations: The alkyne can participate in various cycloaddition reactions. mdpi.com Furthermore, under metal catalysis (e.g., gold or platinum), it can undergo cycloisomerization reactions to form complex cyclic structures. mdpi.com

Formation of Heterocycles: The reactivity of the triple bond makes the propargyl group an excellent precursor for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. mdpi.com

The introduction of a propargyl group onto an amine, forming a propargylamine (B41283), creates a particularly valuable building block that combines the nucleophilicity of the amine with the diverse reactivity of the alkyne. mdpi.com

Overview of Research Trajectories for Alkynylated Aromatic Amines

The combination of an aromatic diamine and a propargyl group in This compound opens up specific and promising avenues of research. The primary trajectory involves leveraging this molecule as a functional monomer for the creation of advanced polymers and materials.

Synthesis and Polymerization: The synthesis of N-propargylated amines can be achieved through several established methods, such as the direct alkylation of an amine with propargyl bromide or through multicomponent reactions. mdpi.com For this compound, a potential synthetic route involves the mono-N-alkylation of p-phenylenediamine.

Once synthesized, the research focus shifts to polymerization. Two main strategies can be envisioned:

Polymerization involving the amino groups: The remaining primary amino group can be used in traditional polycondensation reactions (e.g., with diacyl chlorides or diisocyanates) to form polyamides or polyureas. The propargyl group is carried along the polymer backbone, providing sites for post-polymerization modification via click chemistry or other alkyne-specific reactions. This allows for the "grafting" of functional side chains to tune the polymer's properties, such as solubility or thermal stability. tandfonline.comresearchgate.net

Polymerization involving the alkyne group: The terminal alkyne itself can be polymerized, for instance, through oxidative coupling or transition-metal-catalyzed polymerization, to create a highly cross-linked, conjugated network. Such materials are investigated for their thermal stability and potential electronic or optical properties.

Material Functionalization: Beyond creating new polymers, the molecule can be used to functionalize existing materials. For example, it can be grafted onto surfaces or other polymers that have complementary reactive groups, introducing both an aromatic amine and a reactive alkyne in a single step. This dual functionality is highly desirable for creating materials with tailored surface properties or for use as cross-linking agents in thermosetting resins.

The table below summarizes the key properties of the parent compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀N₂ |

| PubChem CID | 45078955 |

| Molecular Weight | 146.19 g/mol |

| Canonical SMILES | C#CCNCC1=CC=C(C=C1)N |

Data sourced from PubChem CID 45078955. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

4-N-prop-2-ynylbenzene-1,4-diamine |

InChI |

InChI=1S/C9H10N2/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6,11H,7,10H2 |

InChI Key |

BULPLEZIUAPBKW-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1=CC=C(C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 N Prop 2 Ynylbenzene 1,4 Diamine and Analogs

Established Synthetic Pathways for N-Alkynylated Aromatic Amines

N-Alkylation Approaches Utilizing Propargyl Halides

A primary and straightforward method for the synthesis of N-propargylated aromatic amines involves the direct N-alkylation of a primary or secondary aromatic amine with a propargyl halide, such as propargyl bromide or propargyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. koreascience.kryakhak.org

The selection of the base and solvent system is crucial for optimizing the reaction yield and minimizing side products, such as the dialkylated amine. Common bases include triethylamine (B128534) and potassium carbonate. koreascience.kr A study on the selective N-monoalkylation of anilines demonstrated that using triethylamine at room temperature can lead to good yields of the desired N-alkylanilines with only minor amounts of dialkylated products. koreascience.kryakhak.org The reaction of aniline (B41778) with an alkyl halide in the presence of triethylamine showed a selectivity of up to 94% for the monoalkylated product. koreascience.kr

In some cases, metal-free catalysts, such as tris(pentafluorophenyl)borane, can be employed to facilitate the N-alkylation of amines with esters, including those containing a propargyl group. rsc.org This approach offers a mild reaction protocol for a variety of amine substrates. rsc.org

Strategies for Introducing Propargyl Moieties onto Aromatic Amine Precursors

The introduction of a propargyl group onto an aromatic amine precursor is a key transformation in organic synthesis. nih.govmdpi.com Propargylamines are valuable intermediates in the synthesis of various biologically active compounds and functional materials. mdpi.comresearchgate.net

One common strategy involves the condensation of an aromatic aldehyde with propargylamine (B41283) to form a propargyl imine, which can then be reduced to the corresponding secondary amine. mdpi.com For instance, the condensation of various aldehydes with propargylamine has been shown to produce propargyl imines in good yields. mdpi.com

Another approach is the coupling of an aromatic carboxylic acid with propargylamine using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a propargyl amide. mdpi.com This method has also been demonstrated to provide good isolated yields. mdpi.com

Furthermore, direct C-H activation has emerged as a powerful tool for the synthesis of propargylamines. nih.gov A catalytic method involving a Lewis acid and an organocopper complex can convert an α-C-H bond of an N-alkylamine into an α-C-alkynyl bond, providing a direct route to propargylamines without the need for an external oxidant. nih.gov

Advanced Synthetic Strategies

More sophisticated methods for the synthesis of N-alkynylated aromatic amines involve the use of transition metal catalysts, which can facilitate the formation of the crucial carbon-nitrogen or carbon-carbon bonds with high efficiency and selectivity.

Transition Metal-Catalyzed Cross-Coupling Reactions for Alkyne Introduction

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules. nih.govrsc.org

The Sonogashira cross-coupling reaction is a fundamental method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The mild reaction conditions, including the possibility of running the reaction at room temperature and in aqueous media, have made the Sonogashira coupling widely applicable in the synthesis of complex molecules. wikipedia.org

The general mechanism involves a palladium cycle and a copper cycle. However, copper-free Sonogashira couplings have been developed to avoid the formation of alkyne homodimers, which can be a significant side reaction when copper is present. wikipedia.org Recent advancements have also explored the use of unconventional electrophiles, such as carboxylic acids, in decarbonylative Sonogashira cross-coupling reactions. nih.govrsc.org

The choice of catalyst, ligands, and reaction conditions can be tailored to specific substrates. For example, various palladium complexes and ligands, including N-heterocyclic carbenes (NHCs), have been developed to improve the efficiency and scope of the Sonogashira reaction. organic-chemistry.org The reaction is tolerant of a wide range of functional groups. gelest.com

In recent years, there has been a significant push towards developing more sustainable catalytic processes. In the context of C(sp)-C(sp2) bond formation, this includes the use of greener solvents, lower catalyst loadings, and catalysts derived from waste materials. mdpi.com

For instance, palladium catalysts recovered from spent three-way catalysts (TWCs) have been shown to be effective in various cross-coupling reactions, including C-N bond formation. mdpi.com These waste-derived catalysts can offer a more sustainable alternative to those derived from mining. mdpi.com

Furthermore, advancements in palladium catalysis have led to the development of highly efficient systems that can operate under mild conditions and in environmentally friendly solvents like water. organic-chemistry.orgnih.govcapes.gov.br For example, the use of specific ligands can enable ppm levels of palladium to be used in copper-free Sonogashira couplings in water. organic-chemistry.org Oxygen-promoted palladium(II) catalysis has also been shown to facilitate the cross-coupling of alkenylboronic compounds and olefins for C(sp2)-C(sp2) bond formation under mild conditions. nih.govcapes.gov.br These developments are crucial for making the synthesis of compounds like 4-N-prop-2-ynylbenzene-1,4-diamine more environmentally benign.

Non-Precious Metal Catalysis for Alkyne Functionalization

The use of earth-abundant and non-precious metals as catalysts for alkyne functionalization represents a move towards more sustainable and economical chemical synthesis. nsf.gov Metals such as iron, copper, and nickel have emerged as powerful alternatives to their precious metal counterparts (e.g., palladium, platinum, gold) for constructing carbon-carbon and carbon-heteroatom bonds involving alkynes.

Iron-Catalyzed Alkynylation: Iron catalysis has been successfully employed for the alkynylation of unreactive alkenes through a Minisci-type hydrogen atom transfer (HAT) process. nih.gov This method allows for the formation of secondary and tertiary alkynes bearing a wide array of functional groups. nih.gov In a typical reaction, an iron(III) catalyst, such as Fe(acac)₃, in the presence of a silane (B1218182) reducing agent, facilitates the addition of an acetylenic sulfone to an alkene. nih.gov The reaction proceeds under mild conditions and demonstrates broad substrate scope, tolerating sensitive functional groups like amides, amines, hydroxyls, and halides. nih.gov This strategy provides a pathway to synthesize complex alkynylated structures from readily available starting materials. nih.gov

Copper-Catalyzed Alkynylation: Copper catalysis is particularly prominent in the synthesis of propargylamines through the aldehyde-amine-alkyne (A³) coupling reaction. mdpi.com Recyclable catalytic systems, such as those using silica-supported copper catalysts, have been developed to enhance the sustainability of this process. nsf.govmdpi.com These heterogeneous catalysts facilitate the three-component reaction of an aldehyde, an amine, and a terminal alkyne to produce the corresponding propargylamine. mdpi.com The versatility of the A³ coupling allows for the synthesis of a diverse library of propargylamines by varying each of the three components.

Nickel-Based Catalysis: Intermetallic nickel-based nanocrystals, such as those containing gallium (Ni-Ga) or tin (Ni-Sn), have been developed as effective non-precious metal catalysts for the semi-hydrogenation of alkynes. researchgate.net While this reaction leads to alkenes rather than functionalized alkynes, it highlights the potential of nickel in activating the alkyne triple bond. The controlled synthesis of these nanocrystals allows for the creation of catalysts with high selectivity, stemming from active site isolation and modified electronic structures. researchgate.net Further research is exploring the application of nickel catalysts in other alkyne functionalization reactions, such as hydroamidation and hydroalkylation, to directly form amine-containing products. researchgate.net

Table 1: Non-Precious Metal Catalysts in Alkyne Functionalization This table is interactive. You can sort and filter the data.

| Catalyst System | Reaction Type | Substrates | Product Type | Key Features |

|---|---|---|---|---|

| Fe(acac)₃ / PhSiH₃ | SOMOphilic Alkynylation | Alkenes, Acetylenic sulfones | Secondary/Tertiary Alkynes | Mild conditions, broad functional group tolerance. nih.gov |

| Immobilized CuI | A³ Coupling | Aldehydes, Amines, Alkynes | Propargylamines | Recyclable heterogeneous catalyst. mdpi.com |

| Ni-Ga / Ni-Sn Nanocrystals | Semi-hydrogenation | Alkynes | Alkenes | High selectivity, non-precious metals. researchgate.net |

Stereoselective Synthesis and Chiral Induction Approaches for Alkynylated Amines

The synthesis of chiral α-stereogenic amines is of paramount importance due to their prevalence in biologically active molecules. acs.org Consequently, significant research has been directed towards developing stereoselective methods for preparing alkynylated amines, which are versatile building blocks for more complex structures. acs.org

One powerful strategy involves the asymmetric reductive alkynylation of amides. This has been achieved using a tandem iridium- and copper-catalyzed reaction. acs.org The process involves the initial hydrosilylation of a tertiary amide catalyzed by an iridium complex, followed by an enantioselective copper-catalyzed alkynylation of the resulting intermediate. acs.org The stereoselectivity is induced by a chiral ligand, such as an aminoindanol-derived PyBox ligand, complexed to the copper catalyst, affording α-stereogenic tertiary propargylic amines in good yields and with moderate to good enantioselectivity. acs.org

Another highly effective approach is the catalytic enantioselective reductive alkynylation of α-unbranched aliphatic amides, which has been used in the total synthesis of various alkaloids. nih.gov This method also employs a dual catalytic system, typically involving iridium and copper, but utilizes a chiral phosphine (B1218219) ligand like (R,P)-N-PINAP to achieve high levels of enantiocontrol (90-98% ee). nih.govresearchgate.net The reaction demonstrates broad applicability with various amides and terminal alkynes, providing a reliable route to functionalized chiral propargylamines. nih.gov

Beyond reductive alkynylation, other methods for stereoselective amine synthesis include the nucleophilic addition to azomethine derivatives and the asymmetric hydrogenation of imines and enamines, which can be adapted to produce chiral alkynylated amines. umn.edu The choice of method often depends on the specific structure of the target molecule and the desired stereochemical outcome.

Table 2: Approaches to Stereoselective Synthesis of Alkynylated Amines This table is interactive. You can sort and filter the data.

| Method | Catalytic System | Ligand | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Asymmetric Reductive Alkynylation | Tandem Ir/Cu | Aminoindanol-PyBox | Tertiary Amides, Alkynes | α-Stereogenic Tertiary Propargylic Amines | Moderate to Good |

| Enantioselective Reductive Alkynylation | Ir/Cu | (R,P)-N-PINAP | α-Unbranched Aliphatic Amides, Alkynes | Chiral Propargylamines | 90-98% nih.gov |

Cascade and One-Pot Synthetic Methods

One-pot and cascade reactions represent a highly efficient approach in modern organic synthesis, minimizing waste, saving time, and reducing energy consumption by combining multiple reaction steps into a single operation without isolating intermediates. youtube.com These strategies are particularly valuable for constructing complex molecules like pyrrolidine, piperidine, and indolizidine alkaloids from simple, readily available starting materials such as amides and alkynes. nih.govresearchgate.net

A notable example is the unified strategy for the one-pot, catalytic enantioselective synthesis of various alkaloids. researchgate.net This process begins with the highly enantioselective and chemoselective reductive alkynylation of an α-unbranched aliphatic amide, catalyzed by an Ir/Cu system with a chiral N-PINAP ligand. nih.govresearchgate.net The resulting chiral propargylamine is then subjected to a palladium-catalyzed tandem reaction within the same reaction vessel. nih.gov This subsequent cascade can involve processes like cyclization and hydrogenation to rapidly build the complex heterocyclic core of the target alkaloid. nih.gov This approach has enabled the collective, catalytic enantioselective total syntheses of multiple alkaloids with high enantiomeric purity. nih.govresearchgate.net

The elegance of this one-pot methodology lies in the compatibility of multiple catalytic cycles within a single flask. The initial Ir/Cu-catalyzed alkynylation sets the crucial stereocenter, and the subsequent Pd-catalyzed reactions construct the cyclic framework. This avoids multiple work-up and purification steps, which are often sources of significant material loss in multi-step syntheses. youtube.com The development of such cascade processes is a primary objective in synthetic chemistry, as it provides efficient and environmentally friendly routes to valuable chemical entities. researchgate.netbohrium.com

Table 3: One-Pot Synthesis of Alkaloids via Reductive Alkynylation This table is interactive. You can sort and filter the data.

| Key Reaction | Catalytic System | Subsequent Cascade | Starting Materials | Product Class | Key Advantage |

|---|---|---|---|---|---|

| Enantioselective Reductive Alkynylation | Ir/Cu/(R,P)-N-PINAP | Pd-catalyzed tandem reactions | Amides, Alkynes | Pyrrolidine, Piperidine, and Indolizidine Alkaloids | High efficiency, collective synthesis, high enantioselectivity. nih.govresearchgate.net |

Reactivity and Functionalization of 4 N Prop 2 Ynylbenzene 1,4 Diamine

Reactivity of the Amine Functionalities

The compound features a primary aromatic amine (-NH₂) and a secondary aromatic amine (-NH-). These groups are nucleophilic and can undergo a variety of reactions, most notably acylation.

The amine groups in 4-N-prop-2-ynylbenzene-1,4-diamine can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. This reaction results in the formation of an amide bond. The primary amine is generally more reactive than the secondary amine. This reaction is fundamental in the synthesis of polyamides, where a diamine is reacted with a diacyl chloride in a polycondensation reaction. scirp.org For example, reacting this compound with a diacyl chloride like terephthaloyl chloride would lead to a polyamide with pendant propargyl groups. scirp.org These resulting polymers often exhibit desirable properties such as high thermal stability. The acylation reaction can also be used to protect the amine groups while performing reactions on the alkyne moiety.

Alkylation Reactions of Amino Groups

The presence of both primary (-NH2) and secondary (-NH-propargyl) amino groups on the benzene (B151609) ring allows for N-alkylation reactions. These reactions involve the substitution of a hydrogen atom on the nitrogen with an alkyl group. The nucleophilicity of these amino groups facilitates reactions with electrophilic alkylating agents. While specific studies on the alkylation of this compound are not extensively detailed in the literature, the reactivity can be inferred from studies on analogous p-phenylenediamine (B122844) derivatives. google.comgoogle.com

Research on similar structures, such as p-aminodiphenylamine and p-phenylenediamine, demonstrates that alkylation can be effectively carried out using various alkylating agents in the presence of a base. google.comgoogle.com For instance, N-alkylation has been successfully achieved using aliphatic alcohols at elevated temperatures with caustic potassium (KOH) acting as a catalyst. google.com Another documented method involves the use of alkyl halides, such as isopropyl bromide, with potassium carbonate serving as a base to neutralize the hydrogen bromide byproduct, often in a solvent like ethylene (B1197577) glycol at temperatures around 90-91°C. google.com The choice of reagents and conditions can influence the extent and position of alkylation, potentially allowing for selective functionalization of the primary or secondary amine based on their differing reactivity.

Table 1: Examples of Alkylation Conditions for p-Phenylenediamine Analogs

| Precursor | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| p-Aminodiphenylamine | Isopropyl Bromide | Potassium Carbonate | Ethylene Glycol | 90–91 | google.com |

Condensation Reactions with Carbonyl Compounds for Heterocyclic Synthesis

The diamine structure of this compound makes it a prime candidate for condensation reactions with carbonyl compounds to form nitrogen-containing heterocycles. In these reactions, the nucleophilic nitrogen atoms of the diamine attack the electrophilic carbon atoms of carbonyl groups, typically followed by a dehydration step to form a stable ring system.

While this specific diamine is a para-substituted compound, the general principle is well-established for other isomers like o-phenylenediamine (B120857). The condensation of o-phenylenediamines with β-dicarbonyl compounds or α-haloketones is a conventional method for synthesizing benzodiazepines, a class of seven-membered heterocycles. researchgate.net These reactions often require a catalyst to facilitate the process, with a wide range of reagents being effective, including silver nitrate (B79036) (AgNO3), boric acid (H3BO3), and ytterbium triflate (Yb(OTf)3). researchgate.net For example, the reaction of o-phenylenediamine with an excess of acetone (B3395972) in the presence of AgNO3 has been used to synthesize 2,2,4-trimethyl–2,3-dihydro-1H-benzo[b] google.comnih.govdiazepine. researchgate.net

For a para-diamine like this compound, condensation with 1,2-dicarbonyl compounds would be expected to yield quinoxaline (B1680401) derivatives, which are six-membered heterocyclic rings. The propargyl group would be retained as a substituent on the resulting heterocyclic framework, making it available for further functionalization. The synthesis of various N-heterocycle-fused diazepinones demonstrates the versatility of using amine precursors for building complex ring systems. ktu.edu

Table 2: Catalysts Used in Condensation Reactions of Phenylenediamines with Carbonyls

| Phenylenediamine Type | Carbonyl Compound | Catalyst/Reagent | Resulting Heterocycle Class | Reference |

|---|---|---|---|---|

| o-Phenylenediamine | Ketones (e.g., Acetone) | Silver Nitrate (AgNO3) | 1,5-Benzodiazepine | researchgate.net |

| o-Phenylenediamine | α,β-Unsaturated Carbonyls | BF3-etherate, PPA | 1,5-Benzodiazepine | researchgate.net |

Derivatization for Enhanced Analytical and Synthetic Utility

Derivatization refers to the transformation of a chemical compound into a product of similar structure, called a derivative, to enhance its utility for specific purposes. For this compound, both the amino groups and the terminal alkyne serve as handles for derivatization, enhancing its application in both analytical chemistry and synthetic methodologies. nih.govnih.gov

For Analytical Utility: The primary amine group is a common target for derivatization to improve the detection of molecules in analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). nih.gov Reagents such as dansyl chloride can react with the primary amine to form a highly fluorescent derivative, enabling sensitive detection. Similarly, other reagents can be used to improve ionization efficiency in mass spectrometry (MS). For example, studies have shown that derivatizing organic acids with an N-(4-aminophenyl)piperidine tag, a structurally related aromatic amine, can improve detection limits by over 200-fold in supercritical fluid chromatography-mass spectrometry (SFC-MS). rowan.edu This suggests that this compound could itself be used as a derivatizing agent to tag and analyze other molecules. rowan.edu

For Synthetic Utility: Derivatization is a cornerstone of synthetic chemistry, used to modify a molecule's physical properties or to build more complex structures. The functional groups of this compound allow for a wide range of synthetic transformations. For instance, modifying the amine groups can alter the solubility and thermal stability of resulting materials, a principle demonstrated in the synthesis of poly(p-phenylenediamine) derivatives. tandfonline.comresearchgate.nettandfonline.com The propargyl group is particularly valuable as it is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. nih.gov This allows the compound to be easily and efficiently linked to molecules containing an azide (B81097) group, forming a stable triazole linkage. This method is widely used in drug discovery, materials science, and bioconjugation. nih.govnih.gov

Table 3: Examples of Derivatization Strategies and Applications

| Functional Group | Reagent Class | Example Reagent | Purpose | Reference |

|---|---|---|---|---|

| Primary Amine | Fluorescent Tag | Dansyl Chloride | Enhanced analytical detection (HPLC) | nih.gov |

| Primary Amine | Acylating Agent | Heptafluorobutyric anhydride (B1165640) (HFBA) | Improved volatility for GC analysis | nih.gov |

| Amine Groups | Isothiocyanates | Phenylisothiocyanate | Synthesis of complex derivatives (dithiobiurets) | ijsra.net |

Coordination Chemistry of 4 N Prop 2 Ynylbenzene 1,4 Diamine

Ligand Design Principles for Aromatic Diamines and Alkyne-Containing Ligands

The design of effective ligands is central to the development of coordination complexes with desired properties. For a bifunctional ligand like 4-N-prop-2-ynylbenzene-1,4-diamine, the design principles for both its aromatic diamine and alkyne components must be considered.

Aromatic Diamines: The coordinating ability of aromatic diamines is influenced by the basicity of the nitrogen atoms and their relative positions on the benzene (B151609) ring. researchgate.net In this compound, the two amine groups are in a para position. This arrangement prevents them from chelating to a single metal ion simultaneously. Instead, it predisposes the ligand to act as a bridge between two different metal centers, facilitating the formation of dimeric or polymeric coordination complexes. researchgate.net The synthetic tuneability and chemical robustness of the C-N bond are key advantages of multidentate amine ligands. numberanalytics.com The design can also incorporate non-covalent interactions, such as aromatic stacking, to control the final structure and properties of the metal complex. rsc.orgwikipedia.org

Alkyne-Containing Ligands: The terminal alkyne group (prop-2-ynyl) introduces a soft, π-acidic site. The interaction of alkynes with transition metals is well-described by the Dewar-Chatt-Duncanson model, involving σ-donation from the alkyne's π-orbital to a metal d-orbital and π-back-donation from another metal d-orbital into the alkyne's π* antibonding orbital. nih.gov This interaction activates the alkyne, making it susceptible to further reactions. numberanalytics.com Alkynes can coordinate to a single metal in an η² fashion or bridge two metal centers. nih.gov They can act as either a two-electron or a four-electron donor. The electronic and steric properties of the alkyne ligand can be tuned to modulate the reactivity of the metal center, which is a key principle in designing catalysts. numberanalytics.com

Metal Complexation Studies with this compound

Metal complexation with this compound can engage one or both of its distinct functional sites—the amine nitrogens and the alkyne's carbon-carbon triple bond. The resulting coordination mode is highly dependent on the metal ion, its steric and electronic properties, and the reaction conditions.

The presence of multiple donor atoms allows for several potential coordination modes, as summarized in the table below. The ligand can act as a simple monodentate donor through one nitrogen, a common mode for aniline (B41778) complexes. rsc.org Given the para disposition of the amines, a frequent mode is bidentate bridging, where each nitrogen binds to a different metal, potentially forming 1D coordination polymers. chemrevlett.com

More complex behavior involves the alkyne group. The ligand can form a chelate by binding a metal through one amine nitrogen and the adjacent alkyne group via η²-coordination. This mode is a key intermediate in catalytic reactions such as the A3-coupling (aniline-aldehyde-alkyne) to form quinolines. researchgate.netrsc.org In other cases, particularly with main-group metal Lewis acids, the ligand can undergo intramolecular cyclization, demonstrating a cooperative interaction between the amine and the metal-activated alkyne. acs.org Finally, the propargyl group itself can coordinate in an η³ fashion, although this is less common. researchgate.net

| Coordination Mode | Description | Hapticity/Denticity | Potential Structure | Supporting Evidence |

|---|---|---|---|---|

| Monodentate N-donor | Coordination through one of the aniline nitrogen atoms. | Monodentate | Simple monomeric complex, e.g., [M(L)Cl₂] | Typical for aniline complexes. rsc.org |

| Bidentate N,N'-bridge | Each nitrogen of the diamine binds to a different metal center. | Bidentate, Bridging | Dimeric or 1D polymeric chain, e.g., [-M(L)-]n | Common for p-phenylenediamines. researchgate.net |

| Bidentate N,alkyne-chelate | Coordination through one nitrogen and the π-system of the alkyne. | Bidentate, Chelating | Monomeric chelate complex, e.g., [M(L)Cl₂] | Inferred as intermediate in catalytic cyclizations. researchgate.netacs.org |

| η²-Alkyne | Coordination solely through the alkyne's C≡C triple bond. | Monodentate (η²) | Side-on alkyne complex | Fundamental alkyne coordination. nih.govmdpi.com |

The structures of metal complexes formed with this compound can be elucidated using a combination of spectroscopic and analytical techniques. Each potential coordination mode imparts distinct, measurable signatures.

Spectroscopic and Analytical Methods:

Infrared (IR) Spectroscopy: This technique is crucial for identifying which functional groups are involved in coordination. A shift in the N-H stretching frequency can indicate coordination at the amine site. scirp.org More definitively, coordination of the alkyne group results in a significant lowering of the C≡C stretching frequency from its free-ligand value of ~2300-2100 cm⁻¹ down to 2000-1700 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of diamagnetic complexes. Coordination typically causes shifts in the signals of protons and carbons near the binding site. Upon η²-alkyne coordination, the acetylenic carbons experience a large downfield shift in the ¹³C NMR spectrum. scirp.org

UV-Visible Spectroscopy: Changes in the electronic absorption spectra upon complexation can provide information about the coordination environment of the metal ion. nih.gov

| Technique | Expected Observation for N-Coordination | Expected Observation for Alkyne (η²) Coordination |

|---|---|---|

| FTIR Spectroscopy | Shift in ν(N-H) bands | Decrease in ν(C≡C) frequency (to 1700-2000 cm⁻¹) |

| ¹³C NMR Spectroscopy | Shift in aromatic carbon signals adjacent to N | Significant downfield shift of acetylenic carbon signals |

| X-ray Crystallography | Defined M-N bond distance | Elongation of C≡C bond; R-C-C angle < 180° |

The formation of coordination complexes with this compound can lead to various types of isomerism, particularly when the ligand acts in a chelating fashion or when multiple ligands are bound to a single metal center.

Geometric Isomerism: In square planar or octahedral complexes, geometric isomers (or diastereomers) can arise from the relative positioning of ligands. For an octahedral complex of the type [M(L)₂X₂], where L is the chelating N,alkyne ligand and X is a monodentate ligand like chloride, two geometric isomers are possible:

cis isomer: The two X ligands are adjacent to each other (90° apart).

trans isomer: The two X ligands are on opposite sides of the metal center (180° apart).

Optical Isomerism: When a molecule is chiral (non-superimposable on its mirror image), it can exist as a pair of enantiomers. In coordination chemistry, chirality can arise from the arrangement of chelate rings around a metal center. The cis isomer of an octahedral complex [M(L)₂X₂] is chiral. Its two enantiomers are designated using the stereochemical descriptors Δ (delta) for a right-handed helical twist of the chelate rings and Λ (lambda) for a left-handed twist. The trans isomer is typically achiral as it possesses a plane of symmetry.

Catalytic Applications of this compound Metal Complexes

Metal complexes containing alkyne functionalities are well-established as intermediates or active catalysts in a variety of organic transformations. nih.gov The dual functionality of this compound suggests its metal complexes could be versatile catalysts.

The presence of the aniline moiety can direct catalytic C-H functionalization reactions, while the alkyne group can participate directly in bond-forming events. chemrevlett.com For instance, related N-propargyl aniline derivatives are known to undergo intramolecular hydroamination and hydroarylation catalyzed by Lewis acidic metals to produce valuable nitrogen heterocycles like quinolines. acs.org

Furthermore, complexes of this ligand are potential catalysts for three-component coupling reactions (A3-coupling), where an aniline, an aldehyde, and an alkyne are combined to build molecular complexity in a single step. researchgate.net Other potential applications include classic alkyne catalysis, such as selective hydrogenation to alkenes, polymerization to form conjugated materials, and cycloaddition reactions. numberanalytics.com

| Catalytic Reaction | Role of the Ligand/Complex | Potential Product | Relevant Finding |

|---|---|---|---|

| Intramolecular Cyclization | Metal activates the alkyne for nucleophilic attack by the second amine or aryl C-H. | Nitrogen Heterocycles | N-propargyl aromatic diamines cyclize with Sn/In catalysts. acs.org |

| A3-Coupling Reactions | Complex acts as catalyst for coupling an external aldehyde, amine, and alkyne. | Substituted Quinolines | Aniline-alkyne coupling is a known strategy. researchgate.net |

| Alkyne Hydrogenation | Metal center coordinates and activates both the alkyne and H₂. | Alkenes (cis-selective) | A primary application of metal-alkyne complexes. numberanalytics.comnih.gov |

| C-H Functionalization | Amine group directs the metal to activate a nearby C-H bond for coupling with an alkyne. | Ortho-alkenylated arenes | Cobalt-phosphine complexes catalyze arene-alkyne coupling. chemrevlett.com |

Applications of 4 N Prop 2 Ynylbenzene 1,4 Diamine in Advanced Materials Science and Supramolecular Chemistry

Integration into Polymeric Materials

The bifunctional nature of 4-N-prop-2-ynylbenzene-1,4-diamine, with its two amine groups and a terminal alkyne, makes it a highly valuable component in polymer chemistry. It can act as a monomer to build polymer chains and as a cross-linking agent to create complex three-dimensional polymeric architectures.

Role as a Monomer in Polymer Synthesis

The presence of two primary amine groups allows this compound to be readily incorporated into various polymer backbones through condensation polymerization reactions. It can react with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides and polyureas, respectively. The propargyl group remains as a pendant functionality along the polymer chain, available for further modifications.

The polymerization of monomers containing propargyl groups, such as propargylamines, has been shown to produce polymers with valuable properties. These polymers often exhibit good solubility in common organic solvents and high thermal stability. For instance, multicomponent polymerizations involving monomers with alkyne functionalities can yield high molecular weight polymers with decomposition temperatures often exceeding 230-300°C. google.com

The general scheme for the polymerization of a diamine with a diacyl chloride to form a polyamide is a well-established process. In the case of this compound, this would result in a polyamide with pendant propargyl groups, a structure ripe for further chemical transformations.

Table 1: Potential Polymerization Reactions of this compound

| Co-monomer Type | Resulting Polymer | Key Feature of Resulting Polymer |

| Diacyl Chloride | Polyamide | Pendant propargyl groups for post-polymerization modification |

| Diisocyanate | Polyurea | Pendant propargyl groups for cross-linking |

| Diepoxide | Epoxy Resin | Potential for dual curing mechanisms (amine-epoxy and alkyne) |

Application as a Cross-linking Agent for Polymeric Architectures

The terminal alkyne of the propargyl group in this compound is a key feature that enables its use as a cross-linking agent. Cross-linking is a critical process for enhancing the mechanical properties, thermal stability, and chemical resistance of polymers. The propargyl group can undergo various reactions to form stable cross-links within a polymer matrix.

One of the most common methods for cross-linking propargyl-functionalized polymers is through thermal treatment. At elevated temperatures, typically above 200°C, the propargyl groups can undergo complex cyclization and addition reactions, leading to the formation of a highly cross-linked network. weebly.com This process is often observed in polymers containing propargyl ether functionalities, which show strong exothermic transitions in differential scanning calorimetry (DSC) analysis, indicative of the cross-linking reaction. weebly.com

Another powerful method for cross-linking is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). If the polymer matrix contains azide (B81097) functionalities, the propargyl groups of this compound can react efficiently and selectively to form stable triazole linkages. This method is advantageous due to its high yield, mild reaction conditions, and high specificity.

The introduction of cross-links via the propargyl group can significantly improve the material's properties. For example, the glass transition temperature (Tg) and storage modulus of polymers can be substantially increased after thermal curing of propargyl-containing units. weebly.com

Development of Functional Materials

The unique electronic and structural characteristics of this compound make it a promising candidate for the development of a range of functional materials with applications in optoelectronics and carbon-based technologies.

Organic Light-Emitting Diode (OLED) Applications

Aromatic diamines are widely used as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs). The nitrogen atoms in the diamine provide lone pairs of electrons that facilitate the transport of positive charge carriers (holes). While specific data for this compound in OLEDs is not available, polymers based on similar triaryl-1,4-diamine structures have been investigated for their electroluminescent properties. orgsyn.org

Polysquaraines based on N1,N4-didodecyl-N1,N4-diphenylbenzene-1,4-diamine have been synthesized and shown to exhibit broad emission spectra, with some copolymers demonstrating white light emission. orgsyn.org These polymers were successfully integrated into OLED devices, highlighting the potential of this class of materials. orgsyn.org The introduction of a propargyl group could offer a route to creating cross-linkable HTLs, which can improve the stability and performance of multilayer OLED devices by preventing dissolution of underlying layers during the fabrication of subsequent layers.

Opto-electronic Materials Development

The development of new organic materials for optoelectronic applications is a rapidly growing field. The properties of organic polymers, such as their ability to absorb and emit light and to transport charge, are central to their function in devices like organic photovoltaics (OPVs) and organic photodetectors. researchgate.net

Polymers containing propargylamine (B41283) units have been studied for their photochemical properties. mdpi.com These polymers can participate in electron transfer reactions, a fundamental process in many optoelectronic devices. mdpi.com The conjugation of the benzene (B151609) ring with the amine groups in this compound suggests that it could be a useful building block for creating photoactive polymers. The propargyl group could also be used to tune the electronic properties of the resulting materials or to anchor them to surfaces.

Table 2: Potential Optoelectronic Properties of Polymers Derived from this compound

| Property | Potential Advantage | Relevant Application |

| Hole Transport | Facilitated by the aromatic diamine core | Organic Light-Emitting Diodes (OLEDs) |

| Photoluminescence | Potential for broad or tunable emission | Solid-State Lighting, Displays |

| Cross-linkability | Enhanced device stability and processability | Multilayer Optoelectronic Devices |

| Surface Modification | Covalent attachment to electrodes or other layers | Improved Interfacial Properties |

Synthesis of Carbon-Rich Materials and Conjugated Nanocarbons

The high carbon content and the presence of a reactive alkyne group in this compound make it a potential precursor for the synthesis of carbon-rich materials, including conjugated nanocarbons and graphene-like structures. Pyrolysis of organic compounds, especially those rich in aromatic and acetylenic units, is a known method for producing carbon materials.

The thermal treatment of polymers containing propargyl groups can lead to high char yields, indicating the formation of a stable carbonaceous residue. weebly.com For instance, a propargyl ether-functionalized poly(m-phenylene) exhibited a char yield of 67% at 1000 °C under a nitrogen atmosphere. weebly.com This suggests that polymers derived from this compound could be effective precursors for carbon materials.

Furthermore, the nitrogen atoms in the diamine structure could lead to the formation of nitrogen-doped carbon materials upon pyrolysis. N-doping is a well-established strategy for tuning the electronic and catalytic properties of carbon nanostructures. The synthesis of graphene-like materials from biomass, which often contains nitrogen, has been demonstrated to yield materials with high surface areas and electrical conductivity. The controlled pyrolysis of well-defined precursors like this compound or its polymers could offer a route to precisely engineered N-doped carbon materials for applications in catalysis, energy storage, and electronics.

Supramolecular Assemblies and Host-Guest Chemistry

The architecture of this compound, which combines a rigid aromatic spacer with hydrogen-bonding amine groups and a terminal alkyne, is conducive to the formation of complex supramolecular systems. The interplay of hydrogen bonding, π-π stacking, and potential coordination with metal ions allows for the construction of ordered structures with emergent properties.

While specific studies detailing the molecular recognition events involving this compound as a host or guest are not extensively documented, the functional groups present in the molecule provide a strong basis for its participation in such phenomena. The amine groups can act as hydrogen bond donors, while the nitrogen atoms and the aromatic ring can serve as hydrogen bond acceptors. The alkyne group, with its electron-rich triple bond, can engage in C-H···π interactions.

The broader class of phenylenediamines has been investigated in host-guest chemistry. nih.gov For instance, derivatives of 1,4-phenylenediamine have been shown to act as guests, forming inclusion complexes with various host molecules. These interactions are often driven by a combination of hydrogen bonding and shape complementarity. The specific geometry and electronic properties of this compound would modulate these interactions, potentially leading to selective recognition of specific guest molecules.

The principles of host-guest chemistry are foundational to applications such as sensing, catalysis, and drug delivery. acs.org Macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes are well-known for their ability to encapsulate guest molecules, leading to changes in their physical and chemical properties. acs.org While direct studies involving this compound with these macrocycles are not prevalent, the structural motifs suggest a potential for such interactions.

| Potential Interaction Sites | Type of Interaction | Potential Guest/Host Partner |

| Amine (-NH2, -NH-) groups | Hydrogen Bond Donor/Acceptor | Molecules with complementary hydrogen bonding sites (e.g., carboxylic acids, pyridines) |

| Benzene Ring | π-π Stacking, C-H···π | Aromatic molecules, metal ions |

| Alkyne Group | C-H···π, Metal Coordination | Organic cations, transition metals |

This table outlines the potential non-covalent interactions that this compound can participate in, which are fundamental to molecular recognition.

The self-assembly of small molecules into well-defined, ordered structures is a powerful bottom-up approach for the fabrication of functional materials. The structure of this compound is well-suited for directed self-assembly through multiple non-covalent interactions.

Hydrogen bonding between the amine groups is a primary driving force for the formation of one-dimensional tapes or two-dimensional sheets. The p-phenylenediamine (B122844) core promotes π-π stacking interactions, leading to the formation of columnar structures. The terminal alkyne group offers a versatile handle for further functionalization or for directing the assembly through specific interactions.

Research on related π-conjugated systems highlights the use of complementary multiple hydrogen bonding to control the organization of molecules into well-defined architectures. researchgate.net For example, the combination of melamine (B1676169) with barbituric acid or cyanurate functional units has been successfully employed to create highly ordered supramolecular assemblies of various dyes and π-conjugated oligomers. researchgate.net While not directly demonstrated for this compound, this strategy could be adapted by co-crystallization with complementary hydrogen-bonding partners.

Furthermore, the alkyne group can be utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently link molecules together after self-assembly, thereby stabilizing the ordered structures. This combination of self-assembly and covalent capture allows for the creation of robust nanomaterials.

| Driving Force | Resulting Supramolecular Structure | Potential Application |

| Hydrogen Bonding | 1D Tapes, 2D Sheets | Organic electronics, sensors |

| π-π Stacking | Columnar Arrays | Conductive materials, photovoltaics |

| Metal Coordination | Metallo-supramolecular polymers | Catalysis, stimuli-responsive materials |

This table summarizes the key driving forces for the self-assembly of this compound and the potential resulting structures and applications.

Computational and Theoretical Investigations of 4 N Prop 2 Ynylbenzene 1,4 Diamine

Electronic Structure and Bonding Analysis

The electronic structure of 4-N-prop-2-ynylbenzene-1,4-diamine is dictated by the interplay of its constituent functional groups: the aromatic benzene (B151609) ring, two amine groups, and a propargyl (prop-2-ynyl) substituent. The benzene-1,4-diamine core features two nitrogen atoms attached to an aromatic ring. Aromatic amines typically exhibit reduced basicity compared to aliphatic amines because the nitrogen's lone pair of electrons is partially delocalized into the electron-withdrawing aromatic system. libretexts.org Conversely, this donation of electron density from the nitrogen atoms makes the aromatic ring itself more electron-rich and thus more reactive towards electrophilic substitution. libretexts.org

The propargyl group introduces a carbon-carbon triple bond. The carbon atoms of this alkyne are sp-hybridized, resulting in a linear geometry with bond angles of approximately 180°. unizin.orgwikipedia.org The triple bond itself is composed of one strong sigma (σ) bond and two weaker pi (π) bonds. unizin.orgwikipedia.org

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to quantify the electronic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. thaiscience.info The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govnih.gov

For molecules with electron-donating (amine) and electron-withdrawing/π-system (alkyne, benzene) components, the HOMO is often localized on the electron-rich amine and benzene ring, while the LUMO may be distributed across the π-system. researchgate.netscispace.com Theoretical calculations on related p-phenylenediamine (B122844) (p-aminoaniline) molecules using DFT at the B3LYP/6-311G(d,p) level provide insight into these parameters. thaiscience.info

| Parameter | p-Aminoaniline thaiscience.info | p-Nitroaniline thaiscience.info | p-Isopropylaniline thaiscience.info |

|---|---|---|---|

| HOMO Energy (eV) | -4.9973 | -6.6801 | -5.2968 |

| LUMO Energy (eV) | -0.3954 | -2.7894 | 0.0000 |

| HOMO-LUMO Gap (eV) | 4.6019 | 3.8907 | 5.2968 |

| Chemical Hardness (η) | 2.3009 | 1.9453 | 2.6484 |

This table presents calculated quantum theoretical parameters for molecules related to the core structure of this compound, illustrating the influence of different para-substituents on electronic properties.

Reaction Mechanism Studies through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating reaction mechanisms, predicting product formation, and understanding catalyst behavior. For a molecule like this compound, theoretical studies can focus on the reactivity of the N-propargyl and aromatic diamine moieties.

Studies on related N-propargyl aniline (B41778) derivatives have utilized quantum mechanics to investigate metal-catalyzed cyclization reactions. rsc.orgrsc.org For instance, calculations of atomic charges and electrostatic potentials (ESPs) have provided insight into reactions catalyzed by tin (Sn) and indium (In) chlorides. rsc.orgresearchgate.net These studies revealed that the terminal alkyne's β-carbon atom is significantly electrophilic, which directs the regioselectivity of intramolecular cyclization, favoring specific ring-closure pathways (e.g., 6-exo-dig). rsc.orgresearchgate.net Such calculations help explain why certain catalysts or substituent patterns lead to the formation of specific heterocyclic products like quinolines or quinoxalines. rsc.orgrsc.org

The alkyne group's electrophilicity also makes it susceptible to nucleophilic addition reactions, a pathway not typically observed for unactivated alkenes. msu.edu Furthermore, the combination of the amine, alkyne, and an aldehyde can lead to multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), the mechanisms of which can be explored computationally. researchgate.net The primary aromatic amine groups can also be studied, for example, in the context of polymerization reactions or diazotization, with calculations providing activation energies and transition state geometries.

Prediction of Spectroscopic Properties and Optical Behavior

Theoretical methods can accurately predict various spectroscopic and optical properties, guiding the interpretation of experimental data and identifying materials with interesting characteristics.

Time-dependent density functional theory (TD-DFT) is a standard method for predicting electronic absorption spectra (UV-Vis). scispace.com For organic molecules, absorption bands in the UV-Vis region typically arise from π → π* and n → π* electronic transitions. For this compound, these transitions would involve the π-electrons of the benzene ring and alkyne, and the non-bonding (n) electrons of the nitrogen atoms. Calculations on similar chromophores show that specific functionals, like CAM-B3LYP, can provide UV-Vis absorption maxima that are in excellent agreement with experimental values. scispace.com

The molecule's structure, featuring electron-donating amine groups and a π-conjugated system, suggests potential for nonlinear optical (NLO) activity. NLO materials exhibit a response that is not linearly proportional to the strength of an applied electric field, a property useful in photonics and optoelectronics. DFT calculations can predict NLO properties like the first-order hyperpolarizability (β). Studies on related dipolar molecules, such as N,N-Diethyl-N′-[(E)-4-pyridylmethylene]benzene-1,4-diamine, have used DFT to compare optimized gas-phase structures with solid-state X-ray diffraction data, confirming their potential for bulk NLO effects. researchgate.netnih.gov In a theoretical study on 1,5-benzodiazepine derivatives, the introduction of an amine (NH2) group was predicted to dramatically increase the hyperpolarizability value, making it a promising NLO candidate. espublisher.com

| Derivative of EPBZ* | Dipole Moment (μ, Debye) espublisher.com | First Hyperpolarizability (βtot, a.u.) espublisher.com |

|---|---|---|

| EPBZ (Parent) | 4.27 | 2061 |

| EPBZ-NH2 | 6.54 | 17112 |

| EPBZ-OH | 5.30 | 3674 |

| EPBZ-NO2 | 6.99 | 8565 |

| Urea (Reference) | - | ~8.3 |

*EPBZ refers to 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione, a model compound for illustrating the computational prediction of NLO properties and the effect of substituents.

Design of Novel Derivatives via In Silico Methods

In silico, or computational, design is a powerful strategy for creating novel molecules with optimized properties without the immediate need for synthesis. By systematically modifying the structure of a parent molecule like this compound and calculating the resulting properties, researchers can identify promising candidates for specific applications.

Using DFT, one can introduce various electron-donating or electron-withdrawing groups at different positions on the benzene ring or modify the alkyne terminus. espublisher.com For example, adding substituents like -NO2, -CN, -OH, or -CH3 would alter the electronic landscape of the molecule. This, in turn, affects the HOMO-LUMO energies, the energy gap, and optical properties. nih.govespublisher.com

A key goal in designing materials for organic electronics, such as solar cells, is tuning the HOMO and LUMO energy levels. Computational studies on triarylamine-based dyes have shown that increasing the electron-donating strength of substituents raises the HOMO energy level, which can be crucial for efficient charge transfer in a device. scispace.com Similarly, for NLO applications, in silico screening can identify derivatives with exceptionally high hyperpolarizability. A study on a benzodiazepine (B76468) derivative found that adding an -NH2 group increased the calculated NLO response by a factor of more than 8 compared to the parent molecule. espublisher.com

| Derivative of EPBZ* | HOMO (eV) espublisher.com | LUMO (eV) espublisher.com | HOMO-LUMO Gap (eV) espublisher.com |

|---|---|---|---|

| EPBZ-NH2 | -5.32 | -1.31 | 4.01 |

| EPBZ-OH | -5.63 | -1.66 | 3.97 |

| EPBZ-CH3 | -5.69 | -1.74 | 3.95 |

| EPBZ-NO2 | -6.42 | -3.04 | 3.38 |

*EPBZ refers to 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione. This table demonstrates how different functional groups computationally alter the frontier molecular orbital energies and the energy gap.

Theoretical Modeling of Intermolecular Interactions and Self-Assembly Processes

The way molecules of this compound interact with each other governs its solid-state properties, such as crystal structure, melting point, and solubility. Theoretical modeling can predict these intermolecular interactions and the resulting self-assembly processes.

The primary and secondary amine groups are capable of forming strong hydrogen bonds, acting as both hydrogen bond donors (N-H) and acceptors (the lone pair on N). libretexts.org The terminal alkyne C-H bond is also notably acidic (pKa ≈ 25) compared to C-H bonds in alkanes and alkenes, allowing it to participate in weaker C-H···π or C-H···N hydrogen bonds. wikipedia.org

Furthermore, the electron-rich π-system of the benzene ring can engage in π-π stacking interactions with neighboring molecules. These non-covalent interactions are crucial in determining the packing motif in the solid state. For example, computational and X-ray studies of a related diamine derivative revealed a herring-bone packing arrangement in the crystal, which influences its bulk properties. researchgate.netnih.gov

Molecular dynamics (MD) simulations and quantum chemical calculations on molecular clusters can model the collective behavior of many molecules. These simulations can predict how molecules might arrange themselves in solution or at an interface, providing insight into processes like crystallization, film formation, or the creation of supramolecular polymers linked by non-covalent forces.

Future Research Directions and Emerging Paradigms for 4 N Prop 2 Ynylbenzene 1,4 Diamine

Development of Novel Catalytic Transformations

The propargyl group in 4-N-prop-2-ynylbenzene-1,4-diamine is a versatile handle for a multitude of catalytic transformations, extending far beyond conventional click chemistry. Future research will likely focus on harnessing this reactivity to construct complex molecular and macromolecular structures.

One promising avenue is the use of gold catalysis. Gold catalysts have been shown to effectively catalyze the cyclization of N-propargyl tryptamine (B22526) derivatives, leading to the formation of spirocyclic compounds. ic.ac.uk A similar strategy could be envisioned for this compound, potentially leading to novel heterocyclic structures with interesting electronic and photophysical properties.

Furthermore, organometallic catalysis involving transition metals like ruthenium could open up pathways to unique molecular rearrangements. For instance, the reaction of propargylallenes with ruthenium complexes can lead to the formation of gem-dialkynylmethane derivatives. wikipedia.org Exploring the reactivity of this compound with such catalysts could yield novel monomers for advanced polymers.

The development of dual catalytic systems, perhaps combining photoredox and transition metal catalysis, could also unlock new reaction pathways. For example, the propargylation of aldehydes has been achieved using a dual photoredox-titanium catalytic system. digitellinc.com Adapting such methodologies to functionalize the alkyne moiety of this compound could lead to the synthesis of highly functionalized and complex derivatives.

| Potential Catalytic Transformation | Catalyst Type | Potential Product Class | Reference for Analogy |

| Intramolecular Cyclization | Gold (Au) | Spirocyclic Heterocycles | ic.ac.uk |

| Rearrangement/Dimerization | Ruthenium (Ru) | gem-Dialkynyl Derivatives | wikipedia.org |

| Alkyne Functionalization | Dual Photoredox/Titanium | Functionalized Propargyl Amines | digitellinc.com |

| C-H Activation/Alkynylation | Lewis Acid/Organocopper | Substituted Propargylamines | nih.gov |

Exploration of Bio-inspired Architectures and Mimetic Systems

The self-assembly of molecules into highly ordered structures is a hallmark of biological systems. The structure of this compound, with its hydrogen-bonding amine groups and the potential for π-π stacking of the benzene (B151609) rings, makes it an excellent candidate for the construction of bio-inspired supramolecular architectures.

Future research could explore the spontaneous self-assembly of this molecule in various solvents and conditions to form structures like nanofibers, gels, and vesicles. nih.gov The presence of the propargyl group offers a unique opportunity to "lock-in" these self-assembled structures through subsequent polymerization or cross-linking reactions, a concept that has been demonstrated in other self-assembling peptide systems. acs.org

Drawing inspiration from natural biopolymers like chitin (B13524) and cellulose, this compound could be used to create nanocomposites with minerals like calcium carbonate, leading to hybrid materials with enhanced mechanical properties. researchgate.net The synthesis of such bio-inspired composites could be achieved through controlled polymerization and mineralization processes.

Furthermore, the development of polymers from this compound could lead to materials that mimic the properties of natural polymers like spider silk or resilin. nih.gov By controlling the polymer architecture and introducing specific intermolecular interactions, it may be possible to create materials with a unique combination of strength, elasticity, and resilience.

| Bio-inspired Concept | Potential Architecture/System | Key Molecular Interactions | Reference for Analogy |

| Self-Assembly | Nanofibers, Hydrogels | Hydrogen Bonding, π-π Stacking | nih.govacs.org |

| Biomineralization | Polymer-Mineral Nanocomposites | Covalent Bonding, Ionic Interactions | researchgate.net |

| Protein Mimicry | High-Performance Polymers | Controlled Polymer Architecture | nih.gov |

| Antimicrobial Peptides | Antimicrobial Polymers | Cationic/Amphiphilic Structures | nih.gov |

Integration into Hybrid Organic-Inorganic Materials

The dual functionality of this compound makes it an ideal organic building block for the creation of hybrid organic-inorganic materials, where the properties of both components can be synergistically combined.

A significant area of future research will be the incorporation of this molecule into silica-based materials through sol-gel processes. nih.gov The amine groups can interact with the silica (B1680970) network, while the propargyl group remains available for post-synthesis modification, such as the attachment of fluorescent dyes or catalytic nanoparticles. scirp.orgmdpi.comacs.org This could lead to the development of functional materials for sensing, catalysis, and environmental remediation.

Another exciting frontier is the use of this compound as a functional linker in the synthesis of Metal-Organic Frameworks (MOFs). nih.govresearchgate.net The diamine functionality can coordinate with metal centers, while the propargyl group can be used to modify the pore environment or to link different MOF structures together. Such functionalized MOFs could exhibit enhanced properties for gas storage, separation, and catalysis. For example, poly(p-phenylenediamine) has been used to coat MOFs to improve their stability and performance in battery applications. nih.gov

| Hybrid Material Type | Inorganic Component | Role of this compound | Potential Application |

| Functionalized Silica | Silicon Dioxide (SiO₂) | Surface modifier, anchor for functional groups | Sensing, Catalysis, Adsorption |

| Metal-Organic Frameworks | Metal Ions (e.g., Zn, Fe) | Organic linker, pore functionalization | Gas Storage, Separation, Catalysis |

| Polymer-Clay Nanocomposites | Layered Silicates | Intercalating and functionalizing agent | High-strength composites |

| Quantum Dot Conjugates | Semiconductor Nanocrystals | Surface ligand, electronic mediator | Optoelectronics, Bioimaging |

Advanced Characterization Techniques for Complex Molecular and Supramolecular Structures

A thorough understanding of the structure-property relationships of materials derived from this compound will necessitate the use of advanced characterization techniques.

For the detailed structural elucidation of polymers and complex derivatives, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy will be indispensable. researchgate.netresearchgate.net Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can provide detailed information about the connectivity and spatial relationships of atoms within the molecule. nih.govresearchgate.net Ultrafast 2D NMR methods could be particularly useful for monitoring polymerization reactions or dynamic self-assembly processes in real-time. mdpi.commdpi.com

To probe the supramolecular structures formed through self-assembly, a combination of techniques will be required. These include microscopy techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to visualize the morphology of the assemblies, and scattering techniques like Small-Angle X-ray Scattering (SAXS) to determine their size and shape in solution.

The electronic properties of both the monomer and its polymeric derivatives can be investigated using a combination of UV-Vis and fluorescence spectroscopy, as well as computational methods like Density Functional Theory (DFT). rsc.org These studies will be crucial for understanding the photophysical behavior of these materials and for designing them for applications in optoelectronics.

| Characterization Technique | Information Obtained | Relevance to Research |

| 2D NMR (COSY, HSQC) | Molecular connectivity, stereochemistry | Structural elucidation of polymers and derivatives |

| Ultrafast 2D NMR | Real-time structural changes | Monitoring polymerization and self-assembly |

| Atomic Force Microscopy (AFM) | Surface topography, morphology | Visualization of self-assembled nanostructures |

| Transmission Electron Microscopy (TEM) | Internal structure, morphology | Characterization of nanocomposites and assemblies |

| Small-Angle X-ray Scattering (SAXS) | Size, shape, and arrangement of nanostructures | Analysis of supramolecular structures in solution |

| Density Functional Theory (DFT) | Electronic structure, orbital energies | Prediction of electronic and reactive properties |

Application of Machine Learning and Artificial Intelligence in Compound Design and Synthetic Route Planning

The vast chemical space that can be explored starting from this compound presents a significant challenge for traditional, intuition-driven research. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this field by enabling high-throughput screening and rational design.

ML models can be trained on existing data to predict the properties of novel polymers derived from functionalized diamine monomers. mdpi.com This approach can accelerate the discovery of materials with desired characteristics, such as high thermal stability or specific electronic properties, by computationally screening large virtual libraries of candidate molecules. researchgate.netacs.org

Furthermore, machine learning can be used to predict the site selectivity of chemical reactions, which is particularly relevant for the functionalization of the aromatic ring or the alkyne group of this compound. This can help in designing reactions that yield the desired product with high selectivity, minimizing the need for tedious purification steps.

| AI/ML Application | Objective | Potential Impact |

| Polymer Property Prediction | Screen for polymers with target properties | Accelerated discovery of high-performance materials |

| Retrosynthesis Planning | Identify optimal synthetic routes | More efficient synthesis of complex derivatives |

| Reaction Selectivity Prediction | Predict the outcome of functionalization reactions | Improved reaction design and higher yields |

| De Novo Molecular Design | Generate novel molecular structures with desired properties | Design of entirely new functional molecules |

Q & A

Q. What crystallographic challenges are associated with determining the solid-state structure of this compound?

- Methodological Answer : Challenges include crystal twinning and low diffraction quality. Solutions:

- Crystallization : Use slow evaporation (acetone/water) to grow single crystals.

- SHELX Software : SHELXD for phase problem resolution; SHELXL for anisotropic refinement of propargyl groups.

- Twinned Data : Apply HKLF5 format in SHELXL for integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.